molecular formula C9H17NO4S B2418289 1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid CAS No. 2167013-26-3

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid

Cat. No. B2418289
CAS RN: 2167013-26-3
M. Wt: 235.3
InChI Key: IUMWBXYKZAOVSA-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2167013-26-3 . It has a molecular weight of 235.3 . The IUPAC name for this compound is 1-(N-(tert-butyl)sulfamoyl)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is 1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. The tert-butylsulfamoyl group in this compound can participate in hydrogen bonding, π-π stacking, or host-guest interactions. Researchers investigate its role in constructing supramolecular assemblies, such as inclusion complexes or molecular cages. These structures have applications in drug delivery, catalysis, and sensing.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures to be taken when handling the compound.

properties

IUPAC Name

1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMWBXYKZAOVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid

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